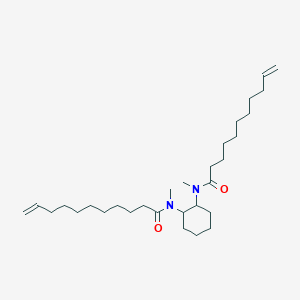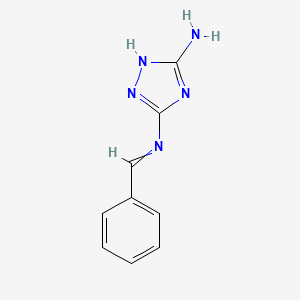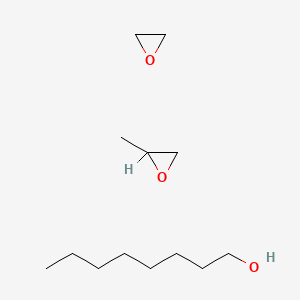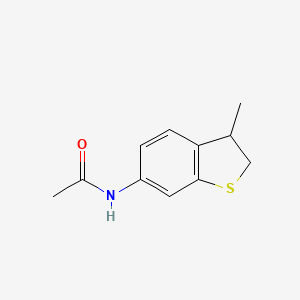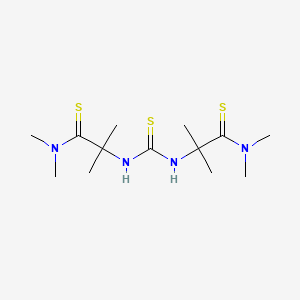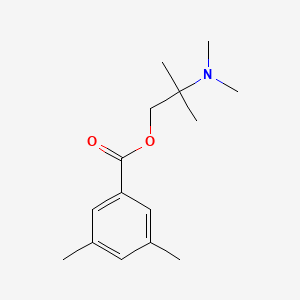![molecular formula C16H16INO3 B14549213 3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide CAS No. 61972-41-6](/img/structure/B14549213.png)
3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide is an organic compound with the molecular formula C16H16INO3. This compound is characterized by the presence of a hydroxy group, an iodophenyl group, and a methoxybenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenylethylamine and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the iodophenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the iodophenyl group can result in the formation of various substituted derivatives.
Scientific Research Applications
3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to target proteins, while the iodophenyl group contributes to its overall chemical reactivity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodoacetophenone: Similar in structure but lacks the methoxybenzamide group.
2-Hydroxy-2-(3-iodophenyl)acetic acid: Contains a hydroxy and iodophenyl group but differs in the overall structure.
Uniqueness
3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide is unique due to the presence of both the hydroxy and methoxybenzamide groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
61972-41-6 |
|---|---|
Molecular Formula |
C16H16INO3 |
Molecular Weight |
397.21 g/mol |
IUPAC Name |
3-hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H16INO3/c1-21-15-7-6-12(10-14(15)19)16(20)18-9-8-11-4-2-3-5-13(11)17/h2-7,10,19H,8-9H2,1H3,(H,18,20) |
InChI Key |
ZISSQJUJODIPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


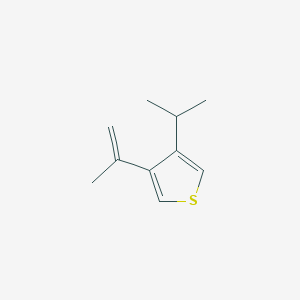
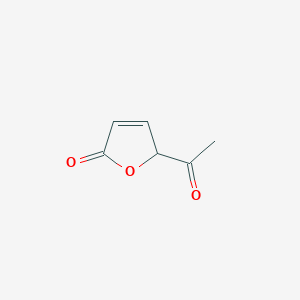
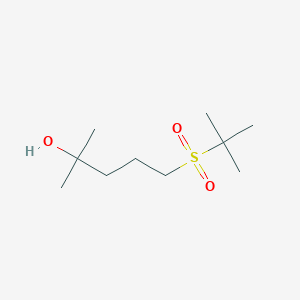
![2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14549150.png)
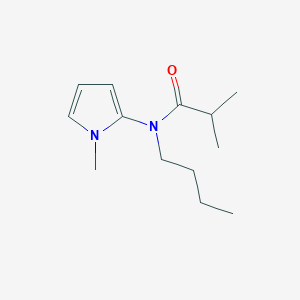
![Diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B14549157.png)
